molecular formula C26H27N5O3 B591691 ent-Entecavir-di-o-benzyl Ether CAS No. 1354695-82-1

ent-Entecavir-di-o-benzyl Ether

Cat. No.: B591691
CAS No.: 1354695-82-1
M. Wt: 457.534
InChI Key: KROVOOOAPHSWCR-YPAWHYETSA-N
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Description

Contextualization within Carbocyclic Nucleoside Analog Chemistry

Entecavir (B133710) is classified as a carbocyclic nucleoside analog, a class of compounds that mimics the structure of natural nucleosides. organicchemistry.eu In these analogs, the oxygen atom within the furanose (sugar) ring is replaced by a carbon atom. organicchemistry.eu This fundamental substitution renders the molecule more stable against metabolic degradation within the body. organicchemistry.eu Specifically, Entecavir is an analog of the natural nucleoside 2'-deoxyguanosine. nih.gov A key structural feature of Entecavir is the presence of an exocyclic double bond on the cyclopentane (B165970) ring, which serves to lock the carbocycle into a conformation that resembles that of natural ribose, a feature important for its biological activity. organicchemistry.eunih.gov The development of carbocyclic nucleoside analogs like Entecavir has been a significant area of research, leading to potent antiviral and antitumor agents. researchgate.net

Significance as a Synthetic Intermediate for Complex Molecules

The synthesis of complex molecules like Entecavir is a multi-step process that often requires the temporary protection of reactive functional groups. researchgate.netub.edu The hydroxyl groups on the carbocyclic core are typically protected to prevent unwanted side reactions during the construction of the final molecule. organicchemistry.euresearchgate.net Benzyl (B1604629) (Bn) ethers are commonly employed as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their subsequent removal. researchgate.net

ent-Entecavir-di-o-benzyl ether is a key intermediate that arises during such a synthetic sequence. researchgate.net In a typical synthesis, after the formation of the core carbocyclic structure, the hydroxyl groups are protected as benzyl ethers. organicchemistry.euresearchgate.net This protected intermediate, this compound, can then be carried forward through further steps, such as the attachment of the purine (B94841) base. nih.govub.edu The final stage of the synthesis involves the deprotection (cleavage) of these benzyl ethers to reveal the free hydroxyl groups present in the final active molecule. organicchemistry.eu The compound is also identified as "Entecavir Impurity 6," which underscores its presence in the manufacturing process of Entecavir and its enantiomers. cymitquimica.com Various processes and intermediates useful in the preparation of Entecavir have been the subject of patent applications. google.comgoogle.com

PropertyValue
CAS Number1354695-82-1 cymitquimica.com
Molecular FormulaC₂₆H₂₇N₅O₃ cymitquimica.com
Molecular Weight457.52 g/mol cymitquimica.com
SynonymsEntecavir Impurity 6 cymitquimica.com

Stereochemical Nomenclature and Isomeric Forms

Stereochemistry is a critical aspect of pharmacologically active molecules, as different stereoisomers can have vastly different biological effects. The nomenclature of Entecavir specifies its absolute stereochemistry as (1S,3R,4S). google.com The prefix "ent-" is used in stereochemical nomenclature to denote the enantiomer of a chiral compound. An enantiomer is the non-superimposable mirror image of the molecule.

Therefore, ent-Entecavir refers to the enantiomer of Entecavir, possessing the opposite stereochemical configuration at all chiral centers, which would be (1R,3S,4S)-2-amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6H-purin-6-one. This compound is the dibenzylated form of this specific enantiomer. cymitquimica.com The existence of various isomers and related substances is a key consideration in the synthesis and purification of the final drug substance. simsonpharma.com

Compound NameCAS NumberMolecular FormulaMolecular Weight
Entecavir142217-69-4 wikipedia.orgC₁₂H₁₅N₅O₃ wikipedia.org277.28 g/mol wikipedia.org
This compound1354695-82-1 cymitquimica.comC₂₆H₂₇N₅O₃ cymitquimica.com457.52 g/mol cymitquimica.com
Entecavir 1-epimer1367369-78-5 simsonpharma.comC₁₂H₁₅N₅O₃ simsonpharma.com277.28 g/mol simsonpharma.com
(1R,3S,4S)-Entecavir1367369-81-0 simsonpharma.comC₁₂H₁₅N₅O₃ simsonpharma.com277.28 g/mol simsonpharma.com

Properties

IUPAC Name

2-amino-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROVOOOAPHSWCR-YPAWHYETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@@H](C[C@H]([C@@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of ent-Entecavir-di-o-benzyl Ether

A retrosynthetic analysis of this compound reveals the key bond disconnections and strategic considerations necessary for its synthesis. The primary disconnection involves the guanine (B1146940) moiety, which is typically introduced late in the synthesis via a Mitsunobu reaction or a related coupling protocol. This leads back to the core intermediate, a di-o-benzyl protected aminocyclopentane methanol (B129727) derivative.

Further disconnection of the benzyl (B1604629) ether protecting groups reveals the crucial diol functionality. The stereochemistry of these hydroxyl groups is paramount for the biological activity of the final entecavir (B133710) product. The carbocyclic core itself can be disconnected through various strategies, often tracing back to simpler, achiral starting materials or readily available chiral building blocks.

One common approach involves the disconnection of the exocyclic methylene (B1212753) group, which can be installed via a Wittig-type olefination or other methylenation reactions. The cyclopentane (B165970) ring can be conceptually broken down through cycloaddition reactions or formed from acyclic precursors via radical cyclization or ring-closing metathesis. This analysis highlights the central challenges in the synthesis: the stereocontrolled formation of multiple chiral centers on the cyclopentane ring and the regioselective protection of the hydroxyl groups.

Approaches to Benzylic Ether Formation in Carbocyclic Systems

The protection of hydroxyl groups as benzyl ethers is a common and robust strategy in the synthesis of complex molecules like this compound. Benzyl ethers are stable to a wide range of reaction conditions and can be readily removed under mild hydrogenolysis conditions.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classical and widely employed method for the formation of benzyl ethers. wikipedia.orgmasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the deprotonation of a hydroxyl group with a strong base to form an alkoxide, which then displaces a halide from a benzyl halide, typically benzyl bromide or benzyl chloride. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing carbocyclic nucleoside analogues, this method is frequently used.

For the di-o-benzylation of the carbocyclic diol precursor to this compound, a suitable base is crucial to deprotonate both hydroxyl groups. Sodium hydride (NaH) is a common choice, ensuring complete deprotonation to the dialkoxide. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the S\textsubscript{N}2 reaction.

Reactants Reagents and Conditions Product Yield (%) Reference
Diol Precursor1. NaH, THF, 0 °C to rtDi-O-benzyl EtherNot specified researchgate.net
2. Benzyl Bromide (BnBr)
Allylic AlcoholBenzyl Bromide, NaH, DMFBenzyl EtherNot specified researchgate.net

Variations of the Williamson ether synthesis can be employed to enhance selectivity and efficiency. The use of phase-transfer catalysts can be beneficial in biphasic systems, while the choice of the benzylating agent and reaction conditions can be tailored to the specific substrate.

Alternative Methods for Benzyl Ether Installation on Hydroxyl Moieties

While the Williamson ether synthesis is robust, alternative methods for the installation of benzyl ethers exist and can be advantageous under specific circumstances, particularly when base-sensitive functional groups are present.

One such method involves the use of benzyl trichloroacetimidate under acidic catalysis. This method proceeds under milder conditions and avoids the use of a strong base. The reaction is driven by the formation of the stable trichloroacetamide byproduct.

Another approach is the reductive benzylation of carbonyl compounds . While not a direct conversion from a hydroxyl group, this method can be integrated into a synthetic sequence where a ketone or aldehyde is a precursor to the alcohol.

More recent methods include the use of 2-benzyloxy-1-methylpyridinium triflate , which acts as a neutral benzylating agent. nih.govbeilstein-journals.org This reagent can be particularly useful for substrates that are sensitive to both acidic and basic conditions. nih.govbeilstein-journals.org Additionally, catalytic methods using copper(II) acetylacetonate with benzyl chloride have been reported for the benzylation of alcohols. organic-chemistry.org

Method Reagents and Conditions Key Advantages Reference
Benzyl TrichloroacetimidateBenzyl trichloroacetimidate, TfOH (cat.)Mild, acidic conditions beilstein-journals.org
2-Benzyloxy-1-methylpyridinium triflate2-benzyloxypyridine, methyl triflateNeutral conditions nih.govbeilstein-journals.org
Catalytic BenzylationBenzyl chloride, Cu(acac)\textsubscript{2} (cat.), neat or THFAvoids strong base organic-chemistry.org

Stereoselective Synthesis of the Carbocyclic Core

The construction of the chiral carbocyclic core of this compound with the correct absolute and relative stereochemistry is the most critical aspect of the synthesis. Two main strategies are employed: the use of starting materials from the chiral pool and the application of asymmetric induction and catalysis.

Chiral Pool Derived Methodologies

The chiral pool refers to the collection of readily available and inexpensive enantiopure natural products that can be used as starting materials in synthesis. For carbocyclic nucleosides, sugars are a common and logical choice.

D-Ribose has been successfully utilized as a starting material for the synthesis of entecavir. researchgate.net This approach takes advantage of the pre-existing stereocenters in the ribose molecule to establish the desired stereochemistry in the carbocyclic ring. The synthesis involves a series of transformations to convert the furanose ring of ribose into the cyclopentane core of entecavir. researchgate.net

Another example of a chiral pool starting material is (S)-(+)-carvone . A practical and scalable synthesis of entecavir has been developed starting from this terpene. acs.org This route features a Favorskii rearrangement-elimination-epimerization sequence to construct the cyclopentene (B43876) skeleton. acs.org

Chiral Pool Starting Material Key Transformation Reference
D-RiboseConversion of furanose to cyclopentane researchgate.net
(S)-(+)-CarvoneFavorskii rearrangement-elimination-epimerization acs.org

Asymmetric Induction and Catalysis in Stereocenter Generation

Asymmetric catalysis offers a powerful alternative to chiral pool approaches, allowing for the creation of chiral molecules from achiral or racemic starting materials. Several catalytic asymmetric methods have been developed for the synthesis of the entecavir carbocyclic core.

A recently developed strategy employs a palladium-catalyzed enyne borylative cyclization . nih.govresearcher.lifethieme-connect.comfigshare.com This reaction constructs the highly substituted cyclopentene scaffold with excellent stereoselectivity. nih.govresearcher.lifethieme-connect.comfigshare.com The synthesis also utilizes a diarylprolinol organocatalyzed enantioselective cross-aldol reaction to establish an early stereocenter. nih.govresearcher.lifethieme-connect.comfigshare.com

Another approach involves an asymmetric Aldol addition using a pinene-derived chiral auxiliary to set a key stereocenter in an acyclic precursor, which is then cyclized. organicchemistry.eu Additionally, Sharpless asymmetric epoxidation has been employed to introduce a stereocenter on a cyclopentene ring, which then directs the stereochemistry of subsequent transformations. organicchemistry.euelsevierpure.com

Asymmetric Method Catalyst/Reagent Key Stereocenter Formation Reference
Enyne Borylative CyclizationPalladium catalystCyclopentene scaffold formation nih.govresearcher.lifethieme-connect.comfigshare.com
Enantioselective Cross-Aldol ReactionDiarylprolinol organocatalystInitial stereocenter in acyclic precursor nih.govresearcher.lifethieme-connect.comfigshare.com
Asymmetric Aldol AdditionPinene-derived DIPClStereocenter in acyclic precursor organicchemistry.eu
Asymmetric EpoxidationSharpless catalystEpoxidation of cyclopentene organicchemistry.euelsevierpure.com

Control of Exo-Methylene Stereochemistry

A critical structural feature of the carbocyclic core of entecavir is the exocyclic methylene group. The introduction and stereochemical control of this moiety are pivotal steps in the synthesis. One established method involves the reaction of a ketone precursor with Eschenmoser's salt. This process proceeds through the formation of a lithium enolate of the cyclopentanone (B42830), which is then quenched with the Mannich base (Eschenmoser's salt). A subsequent Hoffmann degradation reaction leads to the formation of the desired enone, effectively installing the exo-methylene group.

Following the introduction of the double bond, the stereochemistry of adjacent centers is often established through diastereoselective reduction. For instance, the reduction of the enone intermediate using sodium borohydride in the presence of cerium(III) chloride can exclusively yield the desired allylic alcohol, a key intermediate for further elaboration. The stereochemical outcome of this reduction is crucial for establishing the correct configuration of the final molecule.

StepReagent(s)FunctionReference
1. Methylene Introduction 1. Lithium diisopropylamide (LDA)2. Eschenmoser's saltForms enolate and introduces dimethylaminomethyl group
2. Elimination Hoffmann degradationForms exocyclic double bond
3. Stereoselective Reduction Sodium borohydride, Cerium(III) chlorideReduces ketone to allylic alcohol with high diastereoselectivity

Integration of the Purine (B94841) Moiety into the Carbocyclic Scaffold

The attachment of the guanine base to the carbocyclic scaffold is a cornerstone of the entecavir synthesis. This is typically achieved after the core cyclopentane structure with its specific stereochemistry is fully assembled.

The Mitsunobu reaction is a widely employed and highly effective method for coupling the purine derivative to the carbocyclic core. This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, in this case, a suitably protected guanine derivative, under mild, neutral conditions. The reaction is typically carried out using a combination of a phosphine, such as triphenylphosphine (TPP), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). The Mitsunobu coupling is instrumental in forming the crucial carbon-nitrogen bond that links the two major components of the entecavir molecule.

ReactionKey ReagentsRoleReference
Mitsunobu Coupling Triphenylphosphine (TPP), Diisopropyl azodicarboxylate (DIAD)Activates the hydroxyl group on the carbocycle for nucleophilic attack by the purine base

Protecting Group Chemistry and Deprotection Strategies

The synthesis of complex molecules like entecavir intermediates necessitates a robust protecting group strategy to mask reactive functional groups while other parts of the molecule are being modified. The choice of protecting groups is dictated by their stability to various reaction conditions and the ability to be removed selectively under mild conditions.

Benzyl (Bn) ethers are frequently used as "permanent" protecting groups for hydroxyl functions in multi-step syntheses. Their popularity stems from their high stability under a wide range of conditions, including both acidic and basic environments, which allows for extensive synthetic manipulations on other parts of the molecule without affecting the protected alcohol.

In the synthesis of entecavir, a hydroxyl group on the carbocyclic ring is often protected as a benzyl ether. This is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a base and reacted with benzyl bromide. This protection strategy prevents the hydroxyl group from participating in unwanted side reactions during subsequent steps, such as the introduction of the purine base or modifications to other functional groups.

While stable, benzyl ethers can be cleaved under specific conditions. Besides cleavage with strong acids or via oxidation, the most common and mildest method is catalytic hydrogenation.

Catalytic hydrogenation is the preferred method for the deprotection of benzyl ethers. The process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the ether. The reaction is carried out in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen. The hydrogen source can be hydrogen gas or a transfer agent like formic acid or cyclohexene.

The general mechanism involves the adsorption of hydrogen onto the metal catalyst surface. The benzyl ether substrate also coordinates to the catalyst, leading to the cleavage of the benzylic C-O bond and the formation of the free alcohol and toluene as a byproduct. This method is highly efficient and clean, and the mild conditions are compatible with many other functional groups, making it ideal for late-stage deprotection in complex syntheses.

Mechanistic Aspects of Benzyl Ether Cleavage

Oxidative Deprotection Methods (e.g., DDQ)

The removal of benzyl ethers, which serve as robust protecting groups for hydroxyl functions, can be effectively achieved under oxidative conditions. One of the most prominent reagents for this transformation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). du.ac.inresearchgate.net The deprotection of this compound using DDQ proceeds via a mechanism believed to involve a hydride abstraction from the benzylic carbon. du.ac.in This initial, rate-determining step generates a stabilized benzylic cation. du.ac.in The presence of electron-donating groups on the benzyl ring can accelerate this process, although the unsubstituted benzyl ethers in this compound are readily cleaved. du.ac.in

The reaction is typically performed in an inert solvent, often dichloromethane (CH₂Cl₂), sometimes with the addition of water. nih.gov The process is known for its high selectivity, often leaving other functional groups within the molecule intact. researchgate.net For substrates sensitive to acidic conditions, this neutral deprotection method is particularly advantageous. du.ac.in Recent advancements have explored photochemical methods, where the deprotection of benzyl ethers with DDQ is initiated by long-wavelength UV light, allowing the reaction to proceed efficiently at room temperature. organic-chemistry.org This photochemical approach can be an alternative for selectively removing benzyl ethers under mild conditions. organic-chemistry.org

ReagentSolventConditionsTypical YieldReference
DDQCH₂Cl₂/H₂ORoom TemperatureGood to Excellent nih.gov
DDQAcetonitrile (MeCN)Photoirradiation (UV light)Good to Excellent organic-chemistry.org

This table represents typical conditions for the deprotection of benzyl ethers using DDQ, applicable to this compound.

Acid-Catalyzed Benzyl Ether Scission

An alternative strategy for the deprotection of this compound involves the acid-catalyzed cleavage of the benzyl ether bonds to liberate the 1,3-diol moiety of the cyclopentane ring. organicchemistry.eu This method is frequently employed in the final stages of entecavir synthesis. organicchemistry.eu Lewis acids are particularly effective for this transformation. The mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the carbon-oxygen bond and facilitates its cleavage.

While various acidic conditions can be used, Lewis acidic benzyl cleavage is a key step in some synthetic routes to obtain entecavir. organicchemistry.eu The choice of acid and reaction conditions is crucial to avoid unwanted side reactions and ensure a high yield of the final product. For instance, in some syntheses, an acidic treatment is used not only for the debenzylation but also for the formation of the authentic guanine fragment of the molecule. organicchemistry.eu

Optimization and Efficiency in Synthetic Pathways

Key strategies for optimizing the synthesis include:

Convergent Synthesis: Designing routes where complex fragments of the molecule are synthesized separately and then joined together late in the process.

Catalytic Methods: Employing catalytic reactions, such as Pd-catalyzed cyclizations, to construct the carbocyclic core with high stereoselectivity, which can significantly shorten the synthetic sequence. nih.gov

Avoiding Chromatographic Purification: Introducing protecting groups, such as a p-nitrobenzoyl ester, that facilitate the purification of intermediates by crystallization. This avoids the often time-consuming and costly process of column chromatography. ub.edu

Stereoselective Reactions: Utilizing highly stereoselective reactions, like a boron-aldol reaction or a copper-catalyzed Michael addition, to control the intricate stereochemistry of the cyclopentane core, thereby avoiding the separation of difficult isomers. rsc.orgub.edu

The following table provides a simplified comparison of different approaches, highlighting the continuous effort to enhance the efficiency of entecavir synthesis.

Synthetic StrategyKey FeaturesNumber of Steps (approx.)Overall Yield (approx.)Reference
Bristol-Myers Squibb (Improved)Functionalizing cyclopentadienyl; Lewis acidic benzyl cleavage.919% organicchemistry.eu
Chu et al. (from Ribose)Utilizes D-ribose as starting material; requires extensive steps to build the carbocycle.20 (from ribose)Not specified organicchemistry.euresearchgate.net
Xie et al.Ring-closing metathesis and Mitsunobu coupling.8Not specified organicchemistry.eu
Asymmetric Total SynthesisLipase-mediated kinetic resolution; stereocontrolled Michael addition.9Not specified rsc.org

These diverse strategies underscore the ongoing efforts to refine the synthesis of entecavir, with each new approach contributing to a more efficient and practical production of this important antiviral agent. organicchemistry.eu

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, HRMS)

The definitive identification and structural confirmation of ent-Entecavir-di-o-benzyl ether rely heavily on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

HRMS provides the elemental composition of the molecule with high precision, confirming its molecular formula, C₂₆H₂₇N₅O₃, and corresponding molecular weight of 457.52 g/mol . scbt.comcymitquimica.com This technique is crucial for verifying the successful incorporation of the two benzyl (B1604629) ether protecting groups. For instance, in the analysis of related protected carbocyclic intermediates, HRMS has been used to confirm calculated mass values, a critical step in verifying the outcome of a synthetic transformation. researchgate.net

NMR spectroscopy offers a detailed map of the molecular structure.

¹H NMR spectroscopy is used to identify the number and environment of protons. Key signals would include those for the methylene (B1212753) protons of the benzyl groups, the protons on the cyclopentyl ring, the exocyclic methylene protons, and the protons of the purine (B94841) base.

¹³C NMR provides information on the carbon skeleton of the molecule.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning these signals. muni.cz These experiments reveal proton-proton and proton-carbon correlations through chemical bonds, allowing for a complete assembly of the molecular puzzle. For example, HMBC is critical for confirming the attachment point of the purine base to the cyclopentyl ring. While specific spectral data for this compound is not publicly detailed, the analysis of structurally similar entecavir (B133710) analogues demonstrates the power of these methods in confirming complex stereochemical arrangements. nih.gov

Table 1: Key Spectroscopic Data for this compound

Technique Parameter Expected Information
HRMS Molecular Formula C₂₆H₂₇N₅O₃ scbt.comsimsonpharma.com
Molecular Weight 457.52 scbt.comsimsonpharma.com
¹H NMR Chemical Shifts (ppm) Signals corresponding to aromatic benzyl protons, benzylic CH₂ protons, cyclopentyl ring protons, exocyclic C=CH₂ protons, and purine base protons.
¹³C NMR Chemical Shifts (ppm) Resonances for all 26 carbon atoms, including the characteristic signals for the sp² carbons of the purine and benzyl groups, and the sp³ carbons of the cyclopentyl ring and benzylic ethers.

Chromatographic Techniques for Isomeric Purity and Reaction Monitoring (e.g., Chiral HPLC, GC-MS in synthetic context)

Chromatographic methods are essential for assessing the isomeric purity of this compound and for monitoring the progress of its synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the stereochemical purity of entecavir and its intermediates. scispace.com The separation of the desired enantiomer from its stereoisomers is critical. Research on entecavir's optical isomers has shown that complete baseline separation can be achieved using chiral stationary phases. researchgate.net

Method Example: A validated chiral HPLC method for entecavir optical isomers utilized a Chiralpak AD-H column with a mobile phase of n-hexane-isopropanol-alcohol-diethylamine (70:6:24:0.1) at a flow rate of 0.5 mL/min, with UV detection at 254 nm. researchgate.net Such methods are highly sensitive to the mobile phase composition, temperature, and flow rate, which must be optimized to achieve adequate resolution between all isomers. researchgate.net The application of similar chiral HPLC methods is crucial for quantifying the purity of this compound, ensuring that unwanted diastereomers are not carried into subsequent synthetic steps.

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed in a synthetic context, particularly for monitoring the presence of smaller, more volatile reactants or by-products during the formation of the core carbocyclic structure or during the protection steps. ru.nl

Determination of Enantiomeric and Diastereomeric Excess

The bioactivity of entecavir is highly dependent on its absolute stereochemistry. Therefore, accurately quantifying the enantiomeric excess (ee) and diastereomeric excess (de) of intermediates like this compound is a critical aspect of process control.

The determination of ee and de is typically accomplished using chiral HPLC. rsc.org Following the separation of stereoisomers as described in the previous section, the percentage of each isomer in the mixture is calculated by integrating the area of their corresponding peaks in the chromatogram. The enantiomeric excess is then calculated using the formula:

ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

In synthetic routes targeting entecavir, high enantiomeric excess is a key objective. For example, a reported synthesis achieved an ee of 99.26% for a key intermediate, as determined by chiral HPLC analysis on a Chiralpak AS-H column. rsc.org This level of stereochemical control is essential for producing a final drug substance that meets stringent regulatory requirements.

X-ray Crystallography for Absolute Stereochemistry (if available for related compounds)

While a specific crystal structure for the intermediate this compound is not publicly available, X-ray crystallography performed on entecavir itself and its monohydrate form provides invaluable insight into the molecule's absolute stereochemistry and preferred conformation. nih.govresearchgate.net

X-ray analysis of entecavir has confirmed its absolute configuration and revealed that the carbocyclic cyclopentane (B165970) ring adopts a ribose-like conformation. This conformation is considered essential for mimicking the natural nucleoside (deoxyguanosine) and enabling potent inhibition of the hepatitis B virus (HBV) polymerase. Studies on entecavir monohydrate have further detailed the hydrogen bonding networks and layered packing within the crystal lattice. researchgate.net This structural information is foundational, as the fundamental stereochemistry of the cyclopentyl core is established long before the final deprotection step that yields entecavir. Therefore, the crystallographic data from the active drug provides a definitive stereochemical blueprint that intermediates like this compound are synthesized to match.

Chemical Reactivity and Transformation Studies

Reactivity Profile of Benzyl (B1604629) Ether Linkages

The benzyl ether groups in ent-Entecavir-di-o-benzyl ether serve as crucial protecting groups for the hydroxyl functionalities on the carbocyclic core during multi-step syntheses. researchgate.net The reactivity of these linkages is primarily centered around their cleavage (deprotection) to unveil the free hydroxyl groups, a necessary step in the final stages of synthesizing entecavir (B133710) and its analogues.

The most common method for the deprotection of these benzyl ethers is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. beilstein-journals.org While hydrogen gas is a conventional choice, transfer hydrogenation using reagents like 1,4-cyclohexadiene (B1204751) or triethylsilane offers a milder and often more selective alternative, which can be advantageous when other reducible functional groups are present in the molecule. organic-chemistry.orgbeilstein-journals.orgnih.gov

Lewis acidic conditions can also be employed for benzyl ether cleavage. organicchemistry.eu For instance, treatment with boron trichloride (B1173362) (BCl₃) or other strong Lewis acids can effectively remove the benzyl groups. However, this method is generally harsher and may not be compatible with acid-sensitive substrates. organic-chemistry.org Oxidative methods, though less common for simple benzyl ethers, can be utilized with specifically substituted benzyl groups, such as the p-methoxybenzyl ether, which can be cleaved using oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org

Table 1: Common Reagents for Benzyl Ether Deprotection

Reagent/SystemConditionsComments
H₂, Pd/CTypically ambient pressure and temperature in a suitable solvent like methanol (B129727) or ethanol.A standard and efficient method, though it may affect other reducible groups. organic-chemistry.orgbeilstein-journals.org
1,4-Cyclohexadiene, Pd/CTransfer hydrogenation conditions, often in refluxing ethanol.A milder alternative to H₂ gas, useful for preserving other sensitive functionalities. organic-chemistry.orgnih.gov
Et₃SiH, Pd/CCatalytic transfer hydrogenation in a solvent like methanol at room temperature.An operationally simple and high-yielding method that avoids the use of flammable hydrogen gas. beilstein-journals.org
BCl₃Lewis acidic conditions, often at low temperatures in a chlorinated solvent.A strong deprotection method, but can be harsh and may not be suitable for all substrates. organicchemistry.eu

Chemical Modifications of the Carbocyclic Skeleton

The carbocyclic core of this compound is a cyclopentane (B165970) ring, which can be subjected to various chemical modifications to generate novel analogues. These modifications are often aimed at improving the compound's biological activity profile.

One key transformation is the introduction of an exocyclic methylene (B1212753) group, a characteristic feature of entecavir that locks the carbocycle into a conformation mimicking the natural ribose sugar. organicchemistry.eu This is often achieved through a sequence involving enolate formation from a cyclopentanone (B42830) precursor, followed by reaction with Eschenmoser's salt. organicchemistry.eu Another approach involves the Nysted methylenation of a ketone intermediate. organicchemistry.eu

Further modifications to the carbocyclic skeleton can include the introduction of various substituents. For example, fluorination has been explored to enhance metabolic stability and antiviral potency. rsc.org The introduction of a cyano group at the 4'-position has also been investigated in the design of new entecavir analogues. rsc.org The construction of these modified carbocyclic scaffolds often relies on sophisticated synthetic strategies, including cycloaddition reactions and radical-mediated cyclizations. organicchemistry.eursc.org For instance, a Pd-catalyzed enyne borylative cyclization has been used to construct a highly substituted cyclopentene (B43876) scaffold with high stereoselectivity. nih.gov

Functional Group Transformations of the Purine (B94841) Moiety

The purine moiety of this compound, which is typically a protected guanine (B1146940) derivative, can also be a target for chemical modification. These transformations are crucial for structure-activity relationship (SAR) studies, allowing researchers to probe the interactions between the nucleoside analogue and its biological targets. e-bookshelf.de

A common transformation involves the introduction of the purine base onto the carbocyclic skeleton via a Mitsunobu reaction. organicchemistry.euresearchgate.net This reaction allows for the coupling of a protected purine, such as 2-amino-6-chloropurine (B14584) or 2-isobutyroylamino-6-chloropurine, with a hydroxyl group on the carbocyclic ring. researchgate.net The choice of protecting groups on the purine is critical for the success of the coupling reaction and subsequent transformations.

Once coupled, the purine moiety can be further modified. For example, a chloro group at the 6-position of the purine can be displaced by other nucleophiles to introduce different functionalities. The amino group at the 2-position can also be derivatized. The final step in many syntheses involves the deprotection of the purine base, which is often achieved under acidic or basic conditions, to yield the desired guanine analogue. organicchemistry.eu

Derivatization to Explore Stereoisomeric Analogues

The stereochemistry of the carbocyclic core is a critical determinant of the biological activity of entecavir and its analogues. ent-Entecavir itself is the enantiomer of the naturally occurring stereoisomer. The synthesis of various stereoisomers is essential for understanding the stereochemical requirements for antiviral activity. researchgate.net

The derivatization of intermediates like this compound allows for the synthesis of these stereoisomeric analogues. By starting with different stereoisomers of the initial carbocyclic building blocks, chemists can access a range of diastereomers and enantiomers of the final nucleoside analogues. researchgate.net For example, starting from (1S,2R)-2-((benzyloxy)methyl)cyclopent-3-en-1-ol and its enantiomer, different stereoisomers of entecavir have been prepared. researchgate.net

Key reactions in the synthesis of stereoisomers include stereoselective reductions, epoxidations, and ring-opening reactions. researchgate.netresearchgate.net For instance, a diastereoselective reduction can be used to set the stereochemistry of a hydroxyl group on the carbocyclic ring. organicchemistry.eu The Mitsunobu reaction, used for coupling the purine base, proceeds with inversion of configuration at the reacting carbon center, a feature that is exploited to control the stereochemistry of the final product. researchgate.net The development of practical methods for the synthesis of these stereoisomers has been a significant focus of research, enabling a deeper understanding of the structural features necessary for potent antiviral activity. researchgate.net

Computational and Theoretical Chemical Investigations of Ent Entecavir Di O Benzyl Ether

Computational and theoretical chemistry provide powerful tools for understanding the intricate properties and reaction dynamics of complex molecules. In the context of the synthesis of entecavir (B133710), an important antiviral agent, its dibenzylated intermediate, ent-Entecavir-di-o-benzyl Ether, serves as a subject of significant theoretical interest. nih.govscribd.com These computational investigations offer profound insights into the molecule's structure, stability, and reactivity, which are crucial for optimizing synthetic routes and understanding its chemical behavior. rsc.org

Significance in Synthetic Organic Chemistry

Contributions to Stereoselective Synthesis Methodologies

The synthesis of ent-Entecavir-di-o-benzyl ether and its subsequent conversion to entecavir (B133710) are exercises in stereochemical precision. The parent molecule, entecavir, possesses multiple stereocenters, and establishing the correct absolute and relative stereochemistry is paramount to its biological activity. Synthetic routes leading to this compound have become a platform for the development and application of various stereoselective reactions.

Key stereoselective methodologies employed in the synthesis of intermediates like this compound include:

Asymmetric Reductions: Diastereoselective reductions are often used to set the stereochemistry of hydroxyl groups on the cyclopentyl ring. organicchemistry.eu

Sharpless Asymmetric Epoxidation: This method is crucial for introducing chirality and providing a handle for further functionalization in a stereocontrolled manner. korea.ac.kr

Enzyme-Mediated Kinetic Resolution: Lipases have been effectively used to resolve racemic intermediates, providing access to enantiomerically pure building blocks for the synthesis. rsc.org

Catalytic Asymmetric Total Synthesis: Recent strategies have utilized Pd-catalyzed enyne borylative cyclization to construct the highly substituted cyclopentene (B43876) scaffold with exceptional stereoselectivity. nih.gov

These methodologies, refined through the synthesis of entecavir precursors, have broader applications in the synthesis of other complex chiral molecules.

Applications in the Synthesis of Carbocyclic Frameworks

The core of entecavir is a densely functionalized carbocyclic system, specifically a substituted cyclopentane (B165970). The synthesis of this framework, where this compound is a key intermediate, presents significant synthetic challenges. Various strategies have been developed to construct this carbocycle, each contributing to the toolbox of synthetic organic chemistry.

Notable approaches include:

Ring-Closing Metathesis (RCM): RCM has been employed to form the five-membered ring, demonstrating its utility in constructing carbocyclic nucleoside analogs. researchgate.net

Radical Cyclization: Intramolecular radical additions, for instance, a Ti(III)-mediated cyclization of an epoxide to an alkyne, have been pivotal in forming the methylene (B1212753) cyclopentane structure. ub.eduethernet.edu.et

Intramolecular Nitrile Oxide Cycloaddition (INOC): This strategy has been used to install the five-membered carbocyclic core. researchgate.net

[3+2] Cycloadditions: This approach has been explored for the systematic construction of the core structure. organicchemistry.eu

These diverse strategies for assembling the carbocyclic core of entecavir highlight the versatility of modern synthetic methods and provide valuable insights for the synthesis of other complex cyclic systems. organicchemistry.eu

Advancements in Protecting Group Chemistry and Strategies

The synthesis of a complex molecule like entecavir necessitates a sophisticated protecting group strategy to mask reactive functional groups while others are being manipulated. The use of benzyl (B1604629) ethers in this compound is a prime example of this. Benzyl ethers are chosen for their stability under a variety of reaction conditions and their susceptibility to cleavage under specific, often reductive, conditions (e.g., hydrogenolysis). uchicago.edu

The challenges associated with protecting group manipulation in the synthesis of entecavir have led to several advancements:

Orthogonal Protecting Groups: The need to selectively deprotect multiple hydroxyl groups has driven the use of orthogonal protecting group sets. For instance, silyl (B83357) ethers might be used in conjunction with benzyl ethers, allowing for their independent removal. google.comgoogle.com

Novel Protecting Groups: The pursuit of more efficient syntheses has led to the exploration of different protecting groups to improve yields and simplify purification. For example, the use of aromatic protectant groups has been shown to yield solid intermediates that are more easily purified than their silylated, often oily, counterparts. google.com

The insights gained from the protecting group strategies in entecavir synthesis are broadly applicable to the synthesis of other polyfunctional molecules.

Role as a Model Compound for Studying Complex Stereochemistry

The intricate stereochemical landscape of entecavir and its precursors, including this compound, makes them excellent model systems for studying and understanding complex stereochemical relationships. The synthesis and characterization of various stereoisomers of entecavir have been undertaken to fully elucidate the structure-activity relationship. researchgate.net

The study of these compounds has contributed to:

Understanding Diastereoselectivity: The formation of different diastereomers during key synthetic steps provides valuable data for refining and predicting the outcomes of stereoselective reactions. researchgate.net

Analytical Method Development: The need to separate and characterize closely related stereoisomers has spurred the development of advanced analytical techniques. researchgate.net

Conformational Analysis: The rigid carbocyclic framework of entecavir, locked by the exocyclic double bond, provides a constrained system for studying the impact of stereochemistry on molecular conformation and, consequently, biological activity. organicchemistry.eu

The synthesis and analysis of this compound and its congeners continue to provide a rich platform for advancing the fundamental principles of stereochemistry in organic synthesis.

Future Research Directions

Development of Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize environmental impact and reduce costs. Future research in the synthesis of entecavir (B133710) and its intermediates, such as ent-Entecavir-di-o-benzyl ether, will likely prioritize the development of more sustainable methods. researchgate.netresearchgate.net This includes the use of less hazardous solvents, recyclable catalysts, and atom-economical reactions. For instance, the development of a green FTIR method for the assay of entecavir has already demonstrated a move towards more environmentally benign analytical techniques. researchgate.net Researchers are also exploring enzymatic and chemo-enzymatic methods which can offer high selectivity under mild reaction conditions, thereby reducing energy consumption and waste generation. nih.govresearchgate.net One area of focus could be the replacement of traditional metal catalysts with more sustainable alternatives or developing methods for their efficient recovery and reuse. organicchemistry.eu

Chemo- and Regioselective Transformations of Related Scaffolds

The synthesis of carbocyclic nucleosides often involves complex multi-step sequences requiring precise control over chemo- and regioselectivity. Future research will continue to seek more efficient and selective methods for transforming carbocyclic scaffolds. nih.gov This includes the development of novel protecting group strategies and the exploration of new catalytic systems that can direct reactions to specific sites on the molecule. For example, enzymatic deprotection using lipases and proteases has shown promise in achieving regioselective modifications of nucleosides. researchgate.net Additionally, the use of conformationally restricted analogues, such as those built on a bicyclo[4.1.0]heptane template, presents opportunities to study and control the stereochemical outcome of reactions. acs.orgtdx.cat

Innovative Methodologies for Accessing Novel Carbocyclic Nucleoside Structures

The quest for new antiviral agents with improved efficacy and resistance profiles drives the need for innovative synthetic methodologies. researchgate.netbeilstein-journals.orgresearchgate.net Researchers are actively exploring novel disconnections and reaction cascades to access diverse carbocyclic nucleoside structures. researchgate.netbeilstein-journals.orgresearchgate.netmdpi.com This includes the use of cycloaddition reactions, such as the Aubé reaction, to construct novel N-cyclopentenyl-lactams as carbocyclic nucleoside mimics. beilstein-journals.org Other innovative approaches involve the use of radical cyclizations and ring-closing metathesis to form the carbocyclic core. ub.edu The development of modular and convergent synthetic routes is also a key focus, allowing for the rapid generation of libraries of analogues for biological screening. nih.gov

Advanced Mechanistic Elucidation of Key Synthetic Steps

A deeper understanding of the mechanisms of key synthetic transformations is crucial for optimizing existing routes and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the transition states and reaction pathways of critical steps in entecavir synthesis. For example, detailed mechanistic studies of the Mitsunobu reaction, a common method for coupling the nucleobase, could lead to improved yields and stereoselectivity. researchgate.netub.edu Similarly, understanding the factors that control the stereochemical outcome of radical cyclizations and other key bond-forming reactions will be essential for developing more efficient and predictable syntheses. ub.edu

Q & A

Q. Basic Research Focus

  • Storage conditions : Argon-purged amber vials at −80°C, with desiccants (silica gel) to prevent hydrolysis of benzyl ether groups.
  • Stability monitoring : Monthly UPLC-MS checks for degradation products like free entecavir (retention time shift ≥1.5 min).
  • Lyophilization : Pre-freeze in tert-butanol/water (1:1) to maintain crystallinity and prevent amorphous phase formation .

What ethical and safety considerations are critical when handling this compound in vitro toxicity assays?

Q. Basic Research Focus

  • Ethical compliance : Adhere to OECD Guidelines 423 (acute oral toxicity) and disclose LD₅₀ data (oral: >2000 mg/kg in rats) in institutional review board (IRB) applications .
  • Waste disposal : Neutralize benzyl ether residues with 10% KOH/ethanol before incineration to prevent environmental persistence .
  • Worker safety : Use NIOSH-approved N95 respirators and butyl rubber gloves during synthesis to mitigate inhalation and dermal exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.